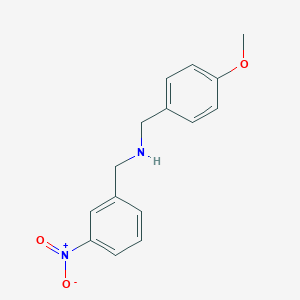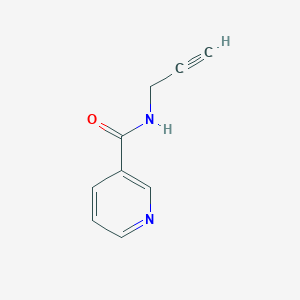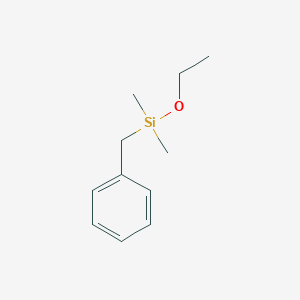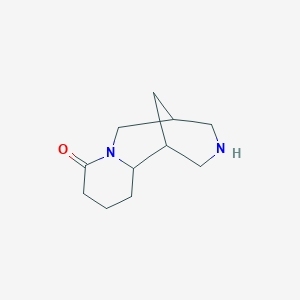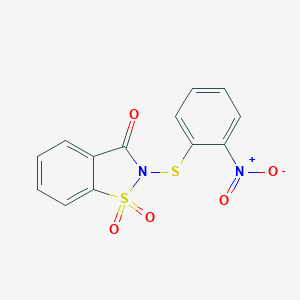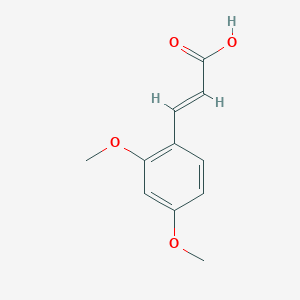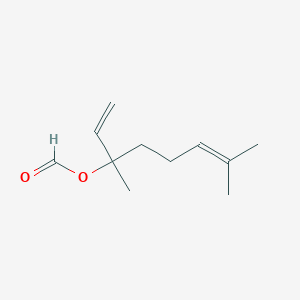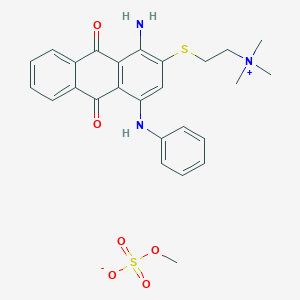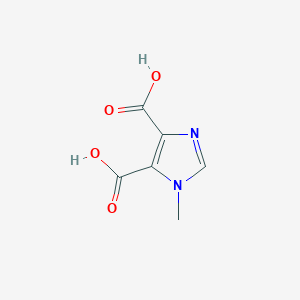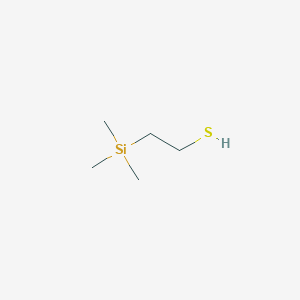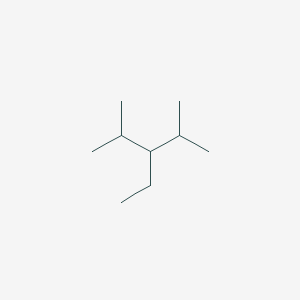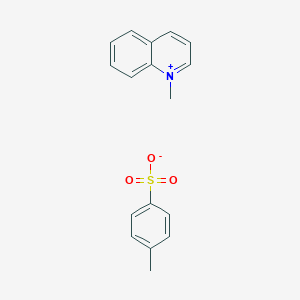
1-Methylquinolinium toluene-p-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylquinolinium toluene-p-sulphonate, also known as MQTS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quaternary ammonium salt that is commonly used as a phase transfer catalyst in organic synthesis. The unique properties of MQTS make it a valuable tool for researchers in a variety of fields, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not fully understood. However, it is believed that the compound acts as a surfactant, reducing the interfacial tension between the two phases and promoting the transfer of reactants between them. 1-Methylquinolinium toluene-p-sulphonate has also been shown to exhibit catalytic activity in a variety of other chemical reactions, although the specific mechanisms involved in these processes are not well understood.
Efectos Bioquímicos Y Fisiológicos
While 1-Methylquinolinium toluene-p-sulphonate has not been extensively studied for its biochemical and physiological effects, some research has suggested that the compound may have potential therapeutic applications. For example, one study found that 1-Methylquinolinium toluene-p-sulphonate was effective in inhibiting the growth of cancer cells in vitro. However, further research is needed to fully understand the potential benefits and risks of using 1-Methylquinolinium toluene-p-sulphonate in a clinical setting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methylquinolinium toluene-p-sulphonate in lab experiments is its high solubility in polar solvents. This property makes it easy to incorporate into a variety of experimental protocols. Additionally, 1-Methylquinolinium toluene-p-sulphonate is relatively inexpensive and readily available, making it a cost-effective option for researchers on a tight budget.
However, there are also some limitations to using 1-Methylquinolinium toluene-p-sulphonate in lab experiments. For example, the compound can be difficult to handle, as it is highly hygroscopic and can absorb moisture from the air. Additionally, the exact mechanism of action of 1-Methylquinolinium toluene-p-sulphonate as a phase transfer catalyst is not well understood, which can make it difficult to optimize experimental protocols.
Direcciones Futuras
There are many potential future directions for research on 1-Methylquinolinium toluene-p-sulphonate. One area of interest is in the development of new synthetic methodologies using 1-Methylquinolinium toluene-p-sulphonate as a catalyst. Additionally, researchers may explore the potential therapeutic applications of 1-Methylquinolinium toluene-p-sulphonate, particularly in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of 1-Methylquinolinium toluene-p-sulphonate and its potential applications in a variety of scientific fields.
Métodos De Síntesis
1-Methylquinolinium toluene-p-sulphonate can be synthesized through a simple reaction between 1-methylquinoline and toluene-p-sulphonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is a white crystalline solid that is highly soluble in polar solvents.
Aplicaciones Científicas De Investigación
1-Methylquinolinium toluene-p-sulphonate has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a phase transfer catalyst in organic synthesis. 1-Methylquinolinium toluene-p-sulphonate has been shown to be highly effective in facilitating the transfer of reactants between immiscible phases, such as water and organic solvents. This property makes it a valuable tool for researchers working in the field of organic synthesis.
Propiedades
Número CAS |
16218-74-9 |
|---|---|
Nombre del producto |
1-Methylquinolinium toluene-p-sulphonate |
Fórmula molecular |
C17H17NO3S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonate;1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clave InChI |
UKQVAKKCHJNWPC-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21 |
Otros números CAS |
16218-74-9 |
Sinónimos |
1-methylquinolinium toluene-p-sulphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



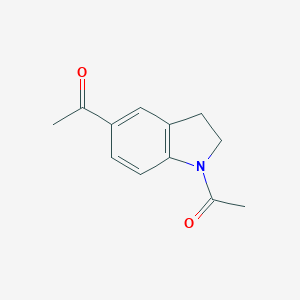
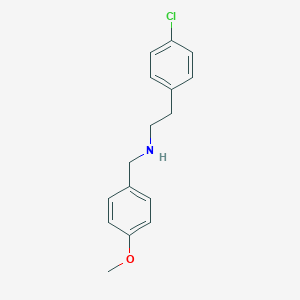
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
